N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c28-24(26-14-6-15-27-16-12-17-7-5-13-25-23(17)27)22-18-8-1-3-10-20(18)29-21-11-4-2-9-19(21)22/h1-5,7-13,16,22H,6,14-15H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRBYSOOAZOFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCN4C=CC5=C4N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through various methods, including cyclization reactions and cross-coupling strategies. The xanthene carboxamide moiety is then introduced via amide bond formation, often using coupling reagents such as EDCI and HOBT under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives and nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes due to its ability to modulate biological targets
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 1H-Pyrrolo[2,3-c]pyridine-2-carboxylate (9a) and Derivatives
Structural Differences :
- Core Heterocycle : Compound 9a contains a pyrrolo[2,3-c]pyridine core, differing in nitrogen positioning compared to the target compound’s pyrrolo[2,3-b]pyridine.
- Substituents : A carboxylate ester group at position 2 replaces the propyl-xanthene carboxamide chain.
- Chlorinated Derivative (9b) : Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate introduces a chloro substituent at position 5, enhancing electron-withdrawing effects .
Functional Implications :
- Chlorination (9b) may enhance metabolic stability but reduce bioavailability due to increased molecular weight and hydrophobicity.
N-(3-(6-Oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide
Structural Differences :
Functional Implications :
- The pyridin-4-yl substituent could introduce additional π-stacking interactions, a feature absent in the target compound.
1-(3-Methoxypropyl)-9-Methyl-4-Oxo-N-(2-Phenylethyl)-1,4-Dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Structural Differences :
Functional Implications :
- The phenylethyl group could improve blood-brain barrier penetration compared to the target’s xanthene moiety.
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activity, particularly as a kinase inhibitor. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, based on diverse scientific literature.
Chemical Structure and Properties
The compound features a unique structure that combines a pyrrolo[2,3-b]pyridine moiety with a xanthene backbone. This combination is known to enhance its pharmacological profile. The molecular formula is , indicating the presence of nitrogen and oxygen heteroatoms that contribute to its biological activity.
Kinase Inhibition
Recent studies have highlighted the role of this compound as an inhibitor of various kinases involved in cancer signaling pathways. The inhibition of the HGF/MET signaling pathway is particularly noteworthy, as this pathway is implicated in tumor growth and metastasis. The compound exhibits IC50 values under 10 µM against several cancer cell lines, suggesting potent cytotoxic activity .
Binding Affinity and Stability
Molecular docking studies have shown that the compound forms stable hydrogen bonds with key residues in target proteins, such as Lys1110 and Met1160, enhancing its binding affinity . This stability during molecular dynamics simulations indicates a promising profile for further development as an anticancer agent.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4T1 Breast Cancer | <10 | Induces apoptosis and inhibits proliferation |
| A549 Lung Cancer | <10 | Targets HGF/MET signaling pathway |
| HeLa Cervical Cancer | <10 | Disrupts cell cycle progression |
These findings suggest that the compound could be developed into a therapeutic agent for treating multiple cancer types.
Case Studies
- In Vitro Studies : A series of experiments conducted on 4T1 cells revealed that treatment with this compound led to significant reductions in cell viability and induced apoptotic markers such as caspase activation .
- Molecular Dynamics Simulations : Further studies using computational methods have confirmed the binding interactions between the compound and its targets, providing insights into how structural modifications could enhance efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide?
- Methodological Answer : Synthesis typically involves coupling the pyrrolo[2,3-b]pyridine moiety with a xanthene-carboxamide backbone via a propyl linker. Key steps include:
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to link the xanthene-carboxylic acid derivative to the aminopropyl-pyrrolopyridine intermediate.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to isolate the final product.
- Characterization : Confirm structure via , , and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer :
- X-ray crystallography : Resolve 3D structure (e.g., PDB ID: 9T6 for analogous pyrrolopyridine derivatives) to confirm stereochemistry and intermolecular interactions .
- Spectroscopic analysis : (δ 7.2–8.5 ppm for aromatic protons) and IR (C=O stretch ~1680 cm) for functional group verification .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .
Q. What are the recommended solubility and stability protocols for this compound?
- Methodological Answer :
- Solubility : DMSO (≥10 mM stock solutions), with aqueous dilution in PBS (pH 7.4) for biological assays. Avoid prolonged storage in DMSO to prevent degradation .
- Stability : Store at −20°C under inert atmosphere (argon); monitor via HPLC (C18 column, 254 nm) for decomposition over time .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on pyrrolopyridine or xanthene) influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogues (e.g., halogenation at pyrrolopyridine C5 or xanthene O-substitution) using in vitro assays (e.g., kinase inhibition). For example:
- Bromine substitution (C5) enhances LRRK2 inhibition (pKi 6.7 vs. 4.4 for unsubstituted derivatives) .
- Methoxy groups on xanthene improve solubility but may reduce membrane permeability .
- Computational modeling : Docking studies (AutoDock Vina) to predict binding affinities to target proteins .
Q. What experimental approaches resolve contradictions in bioassay data (e.g., varying IC values)?
- Methodological Answer :
- Assay standardization : Control variables (e.g., ATP concentration in kinase assays, cell passage number).
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
- Batch analysis : Compare compound purity (HPLC ≥95%) across studies; impurities (e.g., residual solvents) may artifactually modulate activity .
Q. How is this compound utilized in mechanistic studies of protein-ligand interactions?
- Methodological Answer :
- Fluorescence polarization : Label the compound with FITC; measure displacement by competitive ligands in real time .
- Cryo-EM/X-ray co-crystallization : Resolve binding modes (e.g., with kinase domains) using 2.5–3.0 Å resolution structures .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to refine molecular docking models .
Q. What strategies optimize in vitro pharmacokinetic properties (e.g., metabolic stability)?
- Methodological Answer :
- Microsomal stability assay : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS. Half-life (t) <30 min suggests need for prodrug design .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
- LogP adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP from ~3.5 (unfavorable) to 2.0–2.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
